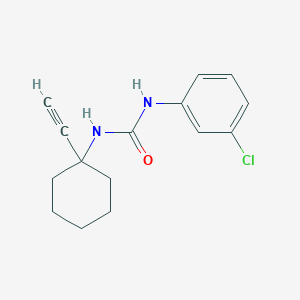

![molecular formula C21H16N2OS B2807986 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide CAS No. 303796-72-7](/img/structure/B2807986.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer and Antimicrobial Applications

Benzothiazoles, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide, have been recognized for their broad spectrum of biological activities. This family of compounds has shown promising anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The 2-arylbenzothiazoles, in particular, are noted for their potential as antitumor agents, with several derivatives in clinical use for treating various diseases (Kamal et al., 2015). Recent advances have focused on structural modifications of benzothiazoles to enhance their chemotherapeutic potential, underscoring the importance of the benzothiazole scaffold in drug discovery for cancer treatment (Ahmed et al., 2012).

Chemical Properties and Synthetic Applications

The chemistry and properties of benzothiazoles, including the specific compound this compound, have been extensively reviewed. These compounds exhibit fascinating variability in their chemistry, allowing for various synthetic applications and the formation of complexes with significant biological and electrochemical activities (Boča et al., 2011). Such versatility makes benzothiazoles attractive for developing new chemical entities in pharmaceutical research.

Role in Drug Discovery and Medicinal Chemistry

The structural simplicity and synthetic accessibility of benzothiazoles facilitate the development of chemical libraries, aiding in the discovery of new therapeutic agents. The benzothiazole nucleus is increasingly important in medicinal chemistry, serving as a ligand to various biomolecules. This has attracted medicinal chemists to explore its potential in creating effective therapies, especially for cancer (Keri et al., 2015). Furthermore, benzothiazole derivatives are being investigated for their antimicrobial and antiviral capabilities, highlighting their role in addressing global health challenges, such as drug-resistant pathogens and emerging infectious diseases (Elamin et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide is the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .

Biochemical Pathways

The compound’s action affects the biochemical pathways associated with the survival and virulence of M. tuberculosis. By inhibiting the DprE1 protein, the compound disrupts the bacteria’s ability to synthesize essential components of its cell wall .

Pharmacokinetics

A related study indicates that benzothiazole derivatives exhibit favorable pharmacokinetic profiles .

Result of Action

The compound’s action results in the inhibition of M. tuberculosis growth. In vitro and in vivo activity studies of benzothiazole derivatives have shown promising results against this bacterium . For instance, some compounds exhibited bactericidal activity against Staphylococcus aureus .

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-8-2-3-9-15(14)20(24)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRLUHOHWGGJSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2807903.png)

![{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2807905.png)

![2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide](/img/structure/B2807906.png)

![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2807909.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B2807912.png)

![4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole](/img/structure/B2807915.png)

![2-[3-(Benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2807919.png)

![4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2807920.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B2807923.png)